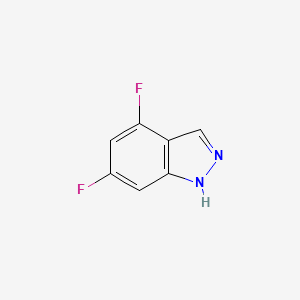

4,6-Difluoro-1H-indazole

CAS No.: 885520-26-3

Cat. No.: VC2295271

Molecular Formula: C7H4F2N2

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885520-26-3 |

|---|---|

| Molecular Formula | C7H4F2N2 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 4,6-difluoro-1H-indazole |

| Standard InChI | InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) |

| Standard InChI Key | IVIBUEIPYSZJAI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1NN=C2)F)F |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

4,6-Difluoro-1H-indazole belongs to the indazole family, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The distinctive feature of this compound is the presence of two fluorine atoms at positions 4 and 6 of the indazole scaffold. The structure contains a 1H-indazole core, indicating that the hydrogen is attached to one of the nitrogen atoms in the five-membered ring.

The molecular formula of 4,6-Difluoro-1H-indazole is likely C7H4F2N2, similar to its structural isomer 5,6-Difluoro-1H-indazole, which has a molecular weight of 170.12 g/mol. The incorporation of fluorine atoms into the indazole scaffold significantly alters the electronic properties of the molecule, creating a more electron-deficient aromatic system compared to non-fluorinated indazoles.

Physicochemical Properties

Based on comparisons with structurally similar compounds, 4,6-Difluoro-1H-indazole likely exhibits the following physicochemical properties:

-

Enhanced lipophilicity due to the presence of fluorine atoms, improving membrane permeability

-

Increased metabolic stability compared to non-fluorinated analogs

-

Greater acidity of the N-H proton due to the electron-withdrawing effect of fluorine substituents

-

Improved binding affinity to target proteins through fluorine-mediated interactions

The fluorine atoms at positions 4 and 6 create a unique electronic distribution that influences the compound's reactivity and binding characteristics. Similar fluorinated indazoles demonstrate enhanced resistance to metabolic degradation, particularly at sites adjacent to the fluorine substituents.

Synthesis Methods

| Synthetic Approach | Starting Materials | Key Reaction Conditions | Expected Yield |

|---|---|---|---|

| Fischer indazole synthesis | 4,6-Difluorophenylhydrazine | Acidic conditions, heat | Moderate to high |

| Cyclization of hydrazones | 2,4-Difluorobenzoic acid derivatives | Base-catalyzed cyclization | Moderate |

| Direct fluorination | 1H-indazole | Electrophilic fluorinating agents | Low to moderate |

Similar to the synthesis of other fluorinated indazoles, the preparation of 4,6-Difluoro-1H-indazole would likely involve either starting with pre-fluorinated precursors or introducing fluorine atoms at a later stage of synthesis. Based on approaches used for related compounds, the Fischer indazole synthesis might be a viable method, starting with an appropriately substituted phenylhydrazine derivative.

Reaction Optimization

The optimization of reaction conditions for synthesizing 4,6-Difluoro-1H-indazole would focus on:

-

Temperature control (typically 80-100°C) to balance reaction rate and minimize byproduct formation

-

Selection of appropriate solvents, with polar aprotic solvents like DMF likely enhancing electrophilic substitution efficiency

-

Potential use of catalysts such as sodium metabisulfite to stabilize reaction intermediates

Drawing from the synthesis of similar compounds, the Vilsmeier-Haack reaction conditions might be adapted for introducing functional groups to the indazole scaffold, although this would typically be used for further derivatization rather than core synthesis.

Biological Activity

Mechanism of Action

The potential mechanisms of action of 4,6-Difluoro-1H-indazole can be inferred from studies on related compounds:

Table 2: Potential Mechanisms of Action Based on Related Indazole Derivatives

| Biological Activity | Potential Mechanism | Cellular Pathways Involved |

|---|---|---|

| Anticancer | Induction of apoptosis | Upregulation of p53, downregulation of MDM2, increased Bax/Bcl-2 ratio |

| Antimicrobial | Inhibition of cell wall synthesis | Disruption of peptidoglycan assembly |

| Anti-inflammatory | Inhibition of cytokine production | Modulation of NF-κB and MAPK pathways |

Similar fluorinated indazoles have been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while decreasing levels of anti-apoptotic proteins such as Bcl-2. Additionally, the compounds may induce cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation.

Structure-Activity Relationship

Impact of Fluorine Substituents

The positioning of fluorine atoms at positions 4 and 6 of the indazole core is expected to confer specific biochemical properties:

-

Enhanced Metabolic Stability: Fluorine substituents typically block potential sites of metabolic degradation, potentially extending the compound's half-life in biological systems.

-

Increased Lipophilicity: The presence of fluorine atoms generally enhances lipophilicity, which may improve membrane permeability and bioavailability.

-

Electronic Effects: The electron-withdrawing nature of fluorine modifies the electronic distribution within the molecule, potentially altering its interaction with biological targets compared to other fluorinated indazoles like 5,6-Difluoro-1H-indazole.

Comparison with Other Fluorinated Indazoles

Table 3: Comparison of 4,6-Difluoro-1H-indazole with Related Compounds

| Compound | Fluorine Positions | Other Substituents | Expected Key Differences |

|---|---|---|---|

| 4,6-Difluoro-1H-indazole | 4 and 6 | None | Base compound |

| 5,6-Difluoro-1H-indazole | 5 and 6 | None | Different electron distribution, potentially altered binding profile |

| 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde | 4 and 6 | 1-Methyl, 5-Carbaldehyde | Alkylated N-1 reduces H-bonding, aldehyde provides reactivity |

Compared to 5,6-Difluoro-1H-indazole, the 4,6-difluoro substitution pattern would create a distinct electronic environment, potentially affecting hydrogen bonding and π-stacking interactions with biological targets. The positioning of fluorine atoms can significantly impact receptor binding and protein interactions.

The absence of additional functional groups (such as the methyl and carbaldehyde groups found in 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde) would result in a simpler molecule with fewer steric constraints but also fewer opportunities for additional interactions or chemical modifications.

Research Applications

Medicinal Chemistry Applications

As a fluorinated indazole, 4,6-Difluoro-1H-indazole has potential value as:

-

Building Block: It could serve as a versatile scaffold for synthesizing more complex bioactive molecules, particularly in medicinal chemistry programs focused on developing kinase inhibitors, receptor modulators, or enzyme inhibitors.

-

Pharmacological Probe: The unique substitution pattern might make it useful for studying structure-activity relationships and probing binding sites in biological targets.

-

Lead Compound: It might serve as a starting point for developing compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Drawing from research on related compounds, derivatives of 4,6-Difluoro-1H-indazole could potentially target enzymes involved in cellular signaling pathways, including cytochrome P450 enzymes that play crucial roles in metabolism.

Analytical Applications

In analytical chemistry, 4,6-Difluoro-1H-indazole could serve as:

-

Reference Standard: For identification and quantification of related compounds in complex mixtures.

-

Fragment for Spectroscopic Studies: The distinct fluorine substitution pattern would provide characteristic spectroscopic signatures useful for structural elucidation studies.

Characterization of 4,6-Difluoro-1H-indazole would likely involve multiple analytical techniques, including:

-

1H, 13C, and 19F NMR spectroscopy to confirm structure and purity

-

High-resolution mass spectrometry to verify molecular formula

-

X-ray crystallography to determine three-dimensional structure and bond angles

Future Research Directions

Synthesis and Characterization

Priority areas for further research on 4,6-Difluoro-1H-indazole include:

-

Optimized Synthesis: Development of efficient, scalable synthetic routes with high yields and purity.

-

Comprehensive Characterization: Detailed analysis of physicochemical properties, including solubility profiles, stability under various conditions, and binding characteristics.

-

Crystal Structure Determination: X-ray crystallographic studies to confirm structural details and intermolecular interactions.

Biological Evaluation

Systematic biological screening would be valuable to establish:

-

Target Profiling: Identification of primary molecular targets and off-target interactions.

-

Structure-Activity Relationships: Synthesis and testing of derivatives to optimize activity and selectivity.

-

In Vivo Studies: Evaluation of pharmacokinetics, metabolism, and efficacy in appropriate disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume